1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound featuring a unique hybrid structure combining an azetidine ring, a sulfonyl group, and a phenoxy-ethanone moiety. The azetidine core (a four-membered nitrogen-containing ring) is substituted at the 3-position with a 4-chlorophenylsulfonyl group, while the ethanone group is linked to a 2-methoxyphenoxy substituent.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-24-16-4-2-3-5-17(16)25-12-18(21)20-10-15(11-20)26(22,23)14-8-6-13(19)7-9-14/h2-9,15H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPSVRAAHHRDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound notable for its complex structure, which includes an azetidine ring and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development. The presence of the 4-chlorophenyl substituent is believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 383.87 g/mol. The structural complexity allows for potential multi-target interactions, which could lead to enhanced therapeutic efficacy compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.87 g/mol |
| Key Functional Groups | Azetidine, Sulfonamide |
| Potential Applications | Antimicrobial, Anticancer |
Biological Activity
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which may be enhanced by the azetidine structure.
- Anticancer Potential : Compounds with similar structural features have shown promise in inhibiting cancer cell growth, suggesting that this compound may also possess anticancer properties.
- Enzyme Inhibition : The mechanism of action likely involves the inhibition of specific enzymes, potentially through binding interactions facilitated by the sulfonyl group.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Here are notable findings:
- Antimicrobial Studies : Research has indicated that sulfonamide derivatives can effectively combat bacterial infections. In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations, suggesting a strong potential for development as an antimicrobial agent.
- Anticancer Activity : A study examining structurally similar azetidine compounds reported their effectiveness in reducing tumor cell viability in various cancer lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, indicating that further exploration into this compound could yield promising results for cancer therapeutics.
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds with sulfonamide groups often target dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This mechanism underlines the potential utility of this compound in treating bacterial infections.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Heterocyclic Core Influence: The target compound’s azetidine ring imposes significant ring strain compared to six-membered rings like piperazine (e.g., 7e) or morpholine (). This strain may enhance reactivity or alter binding kinetics in biological systems .
Substituent Effects: The 4-chlorophenylsulfonyl group in the target compound is electron-withdrawing, which may stabilize the azetidine ring and enhance binding to hydrophobic pockets in proteins. Boron-containing analogues () leverage dioxaborinane’s ability to form reversible covalent bonds with biological targets, a feature absent in the target compound .
Key Insights:
- The target compound likely requires sequential sulfonylation of azetidine followed by phenoxy-ethanone coupling, similar to Model Compound A’s synthesis .
- Piperazine derivatives () employ sodium ethoxide-mediated thioether formation, suggesting that analogous methods could adapt to azetidine systems .
Q & A
Q. What are the recommended synthetic routes for 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone?
Methodological Answer: The synthesis of structurally related sulfonyl-azetidine derivatives often involves multi-step reactions. A plausible route includes:
Azetidine Functionalization : Introduce the 4-chlorophenylsulfonyl group to azetidine via nucleophilic substitution under basic conditions (e.g., using triethylamine as a base in dichloromethane).
Ketone Formation : Couple the functionalized azetidine with a 2-methoxyphenoxy ethanone precursor using a condensation reaction (e.g., via acylation with ethyl chlorooxalate or Friedel-Crafts acylation with AlCl₃ as a catalyst .
Purification : Recrystallize the product from ethanol or dimethylformamide (DMF) to achieve high purity (>95%), as demonstrated in analogous pyrazoline derivative syntheses .
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity and temperature to avoid side reactions (e.g., sulfone oxidation).
Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Grow crystals via slow evaporation from DMF or ethanol .
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (123 K) to minimize thermal motion .
Refinement : Employ software like SHELXL for structure solution. Hydrogen atoms are typically placed geometrically, with isotropic displacement parameters (Uiso) set to 1.2–1.5×Ueq of the parent atom .
Q. Critical Parameters :
- R-factor : Aim for <0.05 (e.g., R = 0.054 in analogous sulfonyl compounds ).
- Torsion Angles : Analyze dihedral angles between aromatic rings to assess conformational stability (e.g., 76.67° in pyrazoline derivatives ).
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during characterization?
Methodological Answer:
Cross-Validation : Compare experimental IR peaks (e.g., C=O stretch ~1700 cm⁻¹) with computational predictions (DFT/B3LYP/6-311++G(d,p)) .
NMR Assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, methoxy protons (δ 3.8–4.0 ppm) can be distinguished via coupling patterns .
Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns using high-resolution MS (HRMS) .
Case Study : In a related compound, discrepancies in carbonyl stretching frequencies were resolved by correlating crystallographic bond lengths (C=O: 1.21 Å) with IR data .
Q. What strategies optimize reaction yield and purity for this compound, particularly in scale-up?
Methodological Answer:
Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation efficiency .
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction extraction with ethyl acetate .
Q. Workflow Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C (reflux) | +15% |
| Catalyst Loading | 10 mol% AlCl₃ | +20% |
| Purification | Recrystallization (EtOH:DMF) | Purity >98% |
Note : Scale-up requires controlled cooling to prevent exothermic side reactions.
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization and stability?
Methodological Answer:
Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., C–H···O, N–H···O) using Mercury software. In a pyrazoline derivative, C5–H5A···O2 interactions formed 1D chains, stabilizing the lattice .
π-π Stacking : Measure centroid distances between aromatic rings (e.g., 3.8–4.2 Å for optimal stacking) .
Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density. Compounds with dense H-bond networks show higher decomposition temperatures (>250°C) .
Q. What safety protocols are essential for handling sulfonyl and azetidine-containing compounds?
Methodological Answer:
PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
Ventilation : Use fume hoods for reactions releasing SO2 or HCl gas.
Spill Management : Neutralize acidic byproducts with sodium bicarbonate .
Q. Hazard Table :
| Hazard | Precaution |
|---|---|
| Skin Irritation | Immediate washing with soap/water |
| Respiratory Toxicity | Use N95 masks in powder handling |
Q. How can computational modeling (e.g., DFT, MD) predict bioactivity or reactivity?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., sulfonyl group reactivity) .
Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. For analogs, methoxy groups showed enhanced hydrophobic interactions .
MD Simulations : Analyze solvation effects in water/ethanol mixtures to guide solvent selection for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
